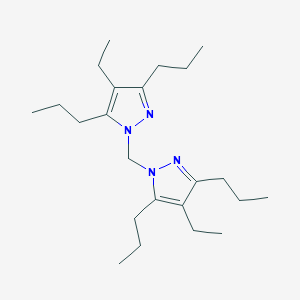
Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride is a chemical compound with a complex structure that includes an ethanethiol group, a hexyl chain, and an o-tolyloxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(o-tolyloxy)ethanol with hexylamine to form an intermediate, which is then reacted with ethanethiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, alkyl halides for substitution, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, substituted amines from substitution reactions, and reduced thiols from reduction reactions .
Scientific Research Applications
Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The o-tolyloxy group may interact with hydrophobic pockets in enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(o-Tolyloxy)ethylamine, hydrochloride
- 2-(2-Chlorophenoxy)ethylamine, hydrochloride
- 2-(Biphenyl-2-yloxy)ethylamine, hydrochloride
Uniqueness
Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride is unique due to its combination of an ethanethiol group and an o-tolyloxy group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with similar compounds .
Properties
CAS No. |
38920-69-3 |
|---|---|
Molecular Formula |
C15H26ClNOS |
Molecular Weight |
303.9 g/mol |
IUPAC Name |
2-[6-(2-methylphenoxy)hexylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C15H25NOS.ClH/c1-14-8-4-5-9-15(14)17-12-7-3-2-6-10-16-11-13-18;/h4-5,8-9,16,18H,2-3,6-7,10-13H2,1H3;1H |
InChI Key |
VPOCCJCAVCNUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)


![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)





![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)



